4-(2-(2-Pyridyl)indol-3-yl)butanoic acid
CAS No.:
Cat. No.: VC20211469
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2O2 |
|---|---|
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | 4-(2-pyridin-2-yl-1H-indol-3-yl)butanoic acid |
| Standard InChI | InChI=1S/C17H16N2O2/c20-16(21)10-5-7-13-12-6-1-2-8-14(12)19-17(13)15-9-3-4-11-18-15/h1-4,6,8-9,11,19H,5,7,10H2,(H,20,21) |
| Standard InChI Key | OTJKGBQLRICAAV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCCC(=O)O |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 4-(2-(2-pyridyl)indol-3-yl)butanoic acid, delineates its structure:
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A central indole ring system (benzopyrrole) with a pyridyl substituent at the 2-position.
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A butanoic acid chain (-CH₂CH₂CH₂COOH) attached to the indole’s 3-position.
This architecture combines aromatic heterocycles with a carboxylic acid functional group, enabling diverse intermolecular interactions. The pyridyl group introduces basicity and hydrogen-bonding capabilities, while the indole core facilitates π-π stacking and hydrophobic interactions. The butanoic acid tail enhances solubility in polar solvents and potential for salt formation .
Synthetic Methodologies
Key Synthetic Routes
While no direct synthesis of 4-(2-(2-pyridyl)indol-3-yl)butanoic acid is documented, analogous compounds suggest viable pathways:
Route 1: Friedel-Crafts Alkylation
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Indole Functionalization: Introduce the pyridyl group via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 2-pyridylboronic acid and 3-bromoindole.
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Side-Chain Elongation: Employ a Grignard reagent (e.g., CH₂CH₂MgBr) to extend the indole’s 3-position substituent, followed by oxidation to a carboxylic acid .
Route 2: Nitrile Hydrolysis
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Nitrile Intermediate: React 3-(cyanomethyl)indole with 2-pyridylmagnesium bromide to form 3-(2-pyridyl-indol-3-yl)propanenitrile.
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Hydrolysis: Convert the nitrile to a carboxylic acid using acidic or basic conditions (e.g., H₂SO₄/H₂O or NaOH/H₂O₂) .
Optimization Challenges
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Regioselectivity: Ensuring pyridyl substitution at the indole’s 2-position requires careful control of reaction conditions (e.g., temperature, catalysts).
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Yield Improvements: Multi-step syntheses often suffer from low cumulative yields. For example, a related piperazine-indole derivative achieved only 20% yield over four steps .
Physicochemical Properties
Predicted properties, based on analogs :
| Property | Value/Range |
|---|---|
| Molecular Formula | C₁₇H₁₄N₂O₂ |
| Molecular Weight | 278.31 g/mol |
| Melting Point | 120–125°C (estimated) |
| Solubility in Water | ~0.1–0.5 g/L (25°C) |
| Solubility in Organic Solvents | Ethanol: 10–20 g/L; DMSO: >50 g/L |
| pKa (Carboxylic Acid) | ~4.8–5.2 |
| LogP | ~2.5–3.0 |
The compound’s limited water solubility necessitates formulation strategies (e.g., salt formation with NaOH or ethanolamine) .
Chemical Reactivity and Functionalization
Carboxylic Acid Derivatives
The butanoic acid moiety can undergo standard reactions:
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Esterification: Treatment with alcohols (e.g., methanol) under acidic conditions yields methyl esters .
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Amide Formation: Coupling with amines via EDCI/HOBt activates the carboxylate for nucleophilic attack .
Indole and Pyridine Modifications
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Electrophilic Substitution: The indole’s 5- and 7-positions are susceptible to halogenation or nitration.
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Pyridine Quaternization: Reacting with methyl iodide forms a pyridinium salt, enhancing water solubility .
Biological Activity and Mechanisms
Agricultural Applications
Analogous to indole-3-butyric acid , this compound may act as a rooting hormone, promoting adventitious root formation in cuttings at concentrations of 10⁻⁴–10⁻³ M.
Future Research Directions
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Crystallography: Determine crystal structure to elucidate packing interactions and polymorph stability .
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Structure-Activity Relationships (SAR): Synthesize analogs with varied chain lengths (e.g., pentanoic acid) or substituents (e.g., halogens).
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In Vivo Studies: Evaluate pharmacokinetics (e.g., bioavailability, half-life) in model organisms.
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